molecular formula C22H29ClN4O B611760 3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

Cat. No.: B611760
M. Wt: 400.9 g/mol
InChI Key: YENVAZRENOYZGQ-GUIQYPADSA-N
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Mechanism of Action

Target of Action

VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1) . mGlu1 is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

This binding changes the receptor’s conformation, reducing its response to glutamate . Specifically, VU 0469650 hydrochloride selectively inhibits glutamate-induced calcium influx in human mGluR1-expressing cells .

Biochemical Pathways

The primary biochemical pathway affected by VU 0469650 hydrochloride is the glutamatergic signaling pathway . By inhibiting the mGlu1 receptor, VU 0469650 hydrochloride reduces the intracellular calcium levels, which in turn can affect various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of VU 0469650 hydrochloride’s action primarily involve the modulation of glutamatergic signaling . By inhibiting the mGlu1 receptor, this compound can modulate synaptic transmission in the brain, potentially affecting processes such as learning and memory .

Action Environment

The action, efficacy, and stability of VU 0469650 hydrochloride can be influenced by various environmental factorsFor instance, the storage temperature for VU 0469650 hydrochloride is recommended to be 2-8°C , suggesting that higher temperatures could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0469650 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring, the introduction of the tricyclo[3.3.1.1^3,7]decane moiety, and the final coupling with the pyridinecarbonitrile group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of VU 0469650 hydrochloride follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

VU 0469650 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

VU 0469650 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU 0469650 hydrochloride stands out due to its high selectivity for metabotropic glutamate receptor 1, brain penetration, and potent negative allosteric modulation. These properties make it a valuable tool compound for studying the role of metabotropic glutamate receptors in various physiological and pathological processes .

Properties

IUPAC Name

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENVAZRENOYZGQ-GUIQYPADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
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3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
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3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
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3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
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3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
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3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

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